molecular formula C8H12BrNO2 B14466273 4-(Methoxymethoxymethyl)pyridine;hydrobromide CAS No. 65737-58-8

4-(Methoxymethoxymethyl)pyridine;hydrobromide

Cat. No.: B14466273
CAS No.: 65737-58-8
M. Wt: 234.09 g/mol
InChI Key: XZPGJSXPWSOEII-UHFFFAOYSA-N
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Description

4-(Methoxymethoxymethyl)pyridine;hydrobromide is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a methoxymethoxymethyl group attached to the pyridine ring, with a hydrobromide salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethoxymethyl)pyridine;hydrobromide typically involves the following steps:

    Formation of the Methoxymethoxymethyl Group: The starting material, 4-(bromomethyl)pyridine, is reacted with methanol in the presence of a base such as sodium hydroxide to form 4-(methoxymethoxymethyl)pyridine.

    Conversion to Hydrobromide Salt: The resulting 4-(methoxymethoxymethyl)pyridine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethoxymethyl)pyridine;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The methoxymethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(Methoxymethoxymethyl)pyridine;hydrobromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxymethyl)pyridine;hydrobromide involves its interaction with specific molecular targets. The methoxymethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine: A precursor in the synthesis of 4-(Methoxymethoxymethyl)pyridine;hydrobromide.

    4-(Chloromethyl)pyridine: Similar in structure but with a chlorine atom instead of a bromine atom.

    4-(Hydroxymethyl)pyridine: Contains a hydroxymethyl group instead of a methoxymethoxymethyl group.

Uniqueness

This compound is unique due to the presence of the methoxymethoxymethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for targeted synthetic and research applications.

Properties

CAS No.

65737-58-8

Molecular Formula

C8H12BrNO2

Molecular Weight

234.09 g/mol

IUPAC Name

4-(methoxymethoxymethyl)pyridine;hydrobromide

InChI

InChI=1S/C8H11NO2.BrH/c1-10-7-11-6-8-2-4-9-5-3-8;/h2-5H,6-7H2,1H3;1H

InChI Key

XZPGJSXPWSOEII-UHFFFAOYSA-N

Canonical SMILES

COCOCC1=CC=NC=C1.Br

Origin of Product

United States

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